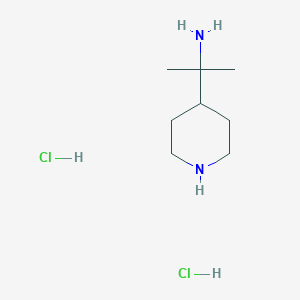

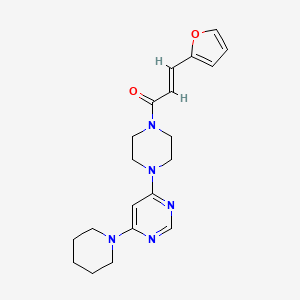

amine CAS No. 83986-67-8](/img/structure/B2405615.png)

[3-(4-Methoxyphenyl)propyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Methoxyphenyl)propylamine” is a chemical compound with the IUPAC name 3-(4-methoxyphenyl)-N-methyl-1-propanamine . It has a molecular weight of 179.26 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “3-(4-Methoxyphenyl)propylamine” is 1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This indicates that the compound has a molecular formula of C11H17NO .Physical and Chemical Properties Analysis

“3-(4-Methoxyphenyl)propylamine” is a liquid at room temperature . The predicted properties include a melting point of 47.24°C, a boiling point of approximately 274.3°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of 1.50 .Scientific Research Applications

Metabolism of Biologically Active Amines

- The compound 3-(4-Methoxyphenyl)propylamine has been explored in studies related to the metabolism of biologically active amines, particularly catechol amines, which play a significant role in the central nervous system. Research by Friedhoff and Goldstein (1962) in the Annals of the New York Academy of Sciences highlighted the metabolism pathways of catechol amines, where monoamine oxidase plays a crucial role in their degradation (Friedhoff & Goldstein, 1962).

Monoamine Oxidase Inhibition

- The compound's derivatives have shown potential as monoamine oxidase inhibitors. Ferguson and Keller (1975) in the Journal of Pharmaceutical Sciences discussed the synthesis and pharmacological testing of derivatives of 3-(4-Methoxyphenyl)propylamine, indicating their role in inhibiting monoamine oxidase and affecting biological systems (Ferguson & Keller, 1975).

Synthesis of Secondary and Tertiary Amines

- Bawa, Ahmad, and Kumar (2009) in Molbank focused on the synthesis of secondary amines, including the use of 3-(4-Methoxyphenyl)propylamine. Their research provides insights into methodologies for synthesizing biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).

Inhibition of Melanin Production

- Choi et al. (2002) in the Chemical & Pharmaceutical Bulletin investigated the effects of 3-(4-Methoxyphenyl)propylamine derivatives on melanin biosynthesis. This research suggests potential applications in skin whitening agents and treatments for hyper-pigmentation (Choi et al., 2002).

Antimicrobial and Anticoccidial Activity

- Georgiadis (1976) in the Journal of Medicinal Chemistry discussed the antimicrobial and anticoccidial activities of compounds derived from 3-(4-Methoxyphenyl)propylamine. This indicates its potential in developing treatments for infections and diseases in poultry (Georgiadis, 1976).

Substance P (NK1) Receptor Antagonism

- Snider et al. (1991) in Science explored the use of 3-(4-Methoxyphenyl)propylamine derivatives as antagonists of the substance P (NK1) receptor, indicating its potential in investigating physiological properties of substance P and related diseases (Snider et al., 1991).

Safety and Hazards

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXHHIAYNSRNOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)

![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)

![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)